Lipophilicity (clogP) Differentiation: Target Compound vs. 2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide
The target compound exhibits a computed clogP of 3.51, consistent with a more lipophilic character suitable for membrane permeation [1]. In contrast, the simpler comparator 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide (CAS 62095-63-0) possesses a predicted clogP of approximately 2.8 based on additive fragment contributions (cLogP method), resulting from the absence of the ethyl spacer and the second methoxy substituent . The ~0.7 log-unit difference translates to a roughly 5‑fold higher estimated partition coefficient for the target compound, which can influence passive diffusion rates and off‑target partitioning.
| Evidence Dimension | Octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.51 |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide: predicted clogP ≈ 2.8 |
| Quantified Difference | Δ clogP ≈ +0.71 (target more lipophilic) |
| Conditions | In silico prediction using fragment-based method (Sildrug / cLogP) |
Why This Matters
Purchasing the higher-clogP compound may be necessary when experimental protocols require enhanced membrane permeability, whereas the lower-clogP analog would be sub‑optimal for such applications.
- [1] Sildrug Database, EOS41766: Basic Properties for 2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide. IBB Waw, Poland. (Accessed 2026). View Source
